![molecular formula C22H28N4O4S B2395917 Bis(butan-1-one)-1,1'-(6-(3,4-diméthoxyphényl)-3-éthyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl) CAS No. 877813-59-7](/img/structure/B2395917.png)
Bis(butan-1-one)-1,1'-(6-(3,4-diméthoxyphényl)-3-éthyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
PDE4 Inhibition
Recent studies have highlighted the compound's role as a potent phosphodiesterase 4 (PDE4) inhibitor. PDE4 is a target for treating inflammatory diseases and conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound has demonstrated low nanomolar potency in cell-based assays, with an effective concentration (EC50) significantly lower than traditional PDE4 inhibitors .
Anticancer Activity
The triazolothiadiazine scaffold has been explored for its anticancer properties. Derivatives of this compound have shown selective inhibition of cancer cell lines and modulation of key signaling pathways involved in tumor growth. For instance, modifications to the phenyl substituents have been linked to improved efficacy against specific cancer types .
Synthetic Pathways
The synthesis of 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) typically involves multi-step reactions that incorporate various substituents to optimize pharmacological activity. The incorporation of methoxy groups on the phenyl ring has been shown to enhance biological activity by improving solubility and bioavailability .
Structure-Activity Relationship Insights
A systematic evaluation of different substituents on the triazolothiadiazine core has provided insights into their influence on potency and selectivity. For example, the presence of specific electron-donating groups has been correlated with increased binding affinity to target enzymes like PDE4 .
In Vivo Studies
In vivo studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models. Results indicate favorable absorption profiles and significant anti-inflammatory effects when administered in controlled doses .
Clinical Relevance
The ongoing research into triazolothiadiazines suggests potential clinical applications in treating chronic inflammatory conditions and certain cancers. The compound's ability to modulate key pathways involved in inflammation and tumorigenesis positions it as a candidate for further clinical trials .
Data Tables
Mécanisme D'action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
It is known that triazole derivatives can bind with target molecules due to their structural characteristics . This suggests that the compound may interact with its targets through specific binding interactions, leading to changes in the targets’ functions.
Biochemical Pathways
Given the reported pharmacological activities of similar compounds, it is likely that the compound affects multiple pathways related to cancer, inflammation, microbial infection, and oxidative stress .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s potential bioavailability and pharmacokinetic properties.
Result of Action
Based on the reported activities of similar compounds, it can be inferred that the compound may have potential anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Analyse Biochimique
Biochemical Properties
The compound 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) has been found to interact with a variety of enzymes and receptors, thereby showing versatile biological activities . It has been reported to exhibit promising cytotoxic activities through EGFR and PARP-1 inhibitions, inducing apoptosis in cancer cells . This suggests that it may interact with these enzymes and potentially other biomolecules in the cell.
Cellular Effects
The effects of 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) on cells are largely related to its interactions with enzymes and receptors. By inhibiting EGFR and PARP-1, it can induce apoptosis in cancer cells . This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1,1’-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) is thought to involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit EGFR and PARP-1, two key enzymes involved in cell proliferation and DNA repair, respectively . This leads to the induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
Given its potent cytotoxic activities, it is likely that it may have long-term effects on cellular function .
Activité Biologique
The compound 1,1'-(6-(3,4-dimethoxyphenyl)-3-ethyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)bis(butan-1-one) represents a class of heterocyclic compounds with significant biological activities. This article aims to provide a comprehensive overview of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a triazolo-thiadiazine core and two butanone moieties. The presence of the 3,4-dimethoxyphenyl group is significant for its biological properties.
Molecular Formula: C23H30N4O4S
Molecular Weight: 454.58 g/mol
Anticancer Activity
Research has shown that derivatives of triazolo-thiadiazines exhibit potent anticancer activity. For instance, studies indicate that certain triazolothiadiazine derivatives demonstrate cytotoxic effects against various cancer cell lines:
- MCF-7 (Breast Cancer): Compounds similar to the target compound have shown IC50 values in the low micromolar range (e.g., 6.2 µM) against MCF-7 cells .
- HCT-116 (Colon Cancer): Similar derivatives exhibited significant activity against HCT-116 cells with IC50 values ranging from 20 µM to 30 µM .
Antimicrobial Activity
The triazolo-thiadiazine framework has also been linked to antimicrobial properties. Studies have reported that certain analogs possess antibacterial activity comparable to standard antibiotics:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 32 µg/mL |
Compound B | S. aureus | 16 µg/mL |
These findings suggest that modifications in the structure can enhance antimicrobial potency .
Phosphodiesterase Inhibition
The compound's potential as a phosphodiesterase (PDE) inhibitor has been explored. PDE inhibitors are crucial in treating various conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structure-activity relationship (SAR) studies indicated that certain substitutions on the triazolo-thiadiazine core significantly enhance PDE4 inhibitory activity:
Case Study 1: Synthesis and Screening of Triazolothiadiazines
A systematic study synthesized various substituted triazolothiadiazines and evaluated their biological activities. The study highlighted that specific substitutions on the phenyl ring led to enhanced anticancer activities against MCF-7 and HCT-116 cell lines .
Case Study 2: Structure-Activity Relationship Analysis
A detailed SAR analysis was conducted on a library of triazolothiadiazine derivatives. The results indicated that the presence of methoxy groups at specific positions significantly improved both anticancer and antimicrobial activities .
Propriétés
IUPAC Name |
1-[5-butanoyl-6-(3,4-dimethoxyphenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-6-9-15(27)21-20(14-11-12-16(29-4)17(13-14)30-5)26(19(28)10-7-2)25-18(8-3)23-24-22(25)31-21/h11-13H,6-10H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXBMDVDVXXEJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C(=NN=C2S1)CC)C(=O)CCC)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.